![molecular formula C8H16N2O B075950 N-[2-(dimethylamino)ethyl]methacrylamide CAS No. 13081-44-2](/img/structure/B75950.png)

N-[2-(dimethylamino)ethyl]methacrylamide

Vue d'ensemble

Description

N-[2-(dimethylamino)ethyl]methacrylamide is a derivative of methacrylic acid. It is used as a monomer in the production of polymers with a wide range of applications . It contains a tertiary amine group, an ester group, and an unsaturated double bond .

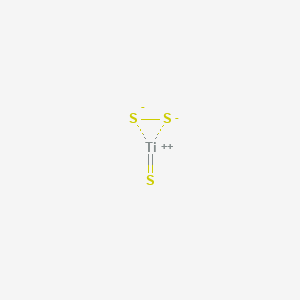

Molecular Structure Analysis

The molecular formula of N-[2-(dimethylamino)ethyl]methacrylamide is C8H16N2O . The InChI string representation of its structure isInChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11) . The Canonical SMILES representation is CC(=C)C(=O)NCCN(C)C . Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-(dimethylamino)ethyl]methacrylamide include a molecular weight of 156.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 156.126263138 g/mol . The Topological Polar Surface Area is 32.3 Ų . It has a Heavy Atom Count of 11 .Applications De Recherche Scientifique

Application in Stimuli-Responsive Polymersomes

Specific Scientific Field

Polymer Science and Drug Delivery Systems

Summary of the Application

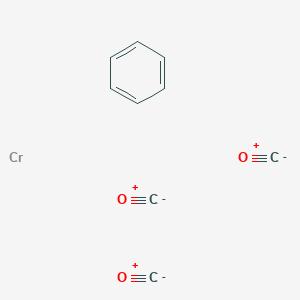

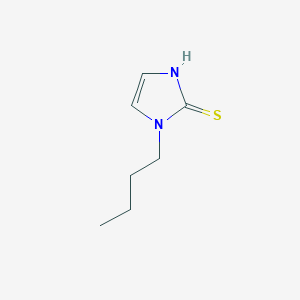

N-[2-(dimethylamino)ethyl]methacrylamide, also known as 2-(Dimethylamino)ethyl methacrylate (DMAEMA), is used to synthesize diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymers form polymersomes, which are vesicles with a polymeric double layer .

Methods of Application or Experimental Procedures

The copolymers are characterized using GPC, 1H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes is analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures is analyzed by DLS .

Results or Outcomes

These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

Application as Photoinitiators under LEDs

Specific Scientific Field

Summary of the Application

N-[2-(dimethylamino)ethyl]methacrylamide derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .

Methods of Application or Experimental Procedures

Four N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton have been synthesized .

Results or Outcomes

ANN2 (with secondary amine substituent) or ANN3 (with tertiary amine substituent) alone is capable of initiating the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives, most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization at 385 nm, 405 nm, 455 nm, 470 nm and even under a low-intensity polychromatic visible light .

Application in Redox-Initiated Radical Polymerization

Summary of the Application

N-[2-(dimethylamino)ethyl]methacrylamide, also known as poly (2- (N, N -dimethylamino)ethyl methacrylate) (PDMAEMA), can be used as a surface-active multifunctional reducing agent in Cu2+–amine redox-initiated radical emulsion polymerization of methyl methacrylate (MMA) .

Methods of Application or Experimental Procedures

The polymerization of MMA using PDMAEMA was performed in aqueous emulsion at 70 °C using CuSO4 or FeCl3 complexes as an oxidizing agent and poly (ethylene glycol) as a nonionic emulsifier .

Results or Outcomes

CuSO4 complexes exhibited a higher activity than FeCl3 complexes, and the polymerization evolved at a faster rate than those with low-MW tertiary amines . The MW of the resultants increased by several folds with respect to pristine PDMAEMA initially, but adversely decreased with further reaction, owing to the formation of free PMMA chains .

Application in Drug Delivery Systems

Specific Scientific Field

Summary of the Application

N-[2-(dimethylamino)ethyl]methacrylamide, also known as N -[3-(Dimethylamino)propyl]methacrylamide, can be used to synthesize self-healing pH-responsive P (DMAPMA-stat-DAA) hydrogels for drug delivery applications .

Methods of Application or Experimental Procedures

The monomer is used to develop gene delivery vector due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Results or Outcomes

The synthesized hydrogels can respond to changes in pH, making them suitable for targeted drug delivery applications .

Application in the Production of Cationic Polymers

Summary of the Application

N-[2-(dimethylamino)ethyl]methacrylamide, also known as 2-(Dimethylamino)ethyl methacrylate (DMAEMA), is commonly used in the production of cationic polymers .

Methods of Application or Experimental Procedures

The compound is polymerized to form highly charged polymers .

Results or Outcomes

These cationic polymers have various applications such as flocculants, coagulants, dispersants, and stabilizers .

Application in the Synthesis of Polymers for Various Uses

Specific Scientific Field

Summary of the Application

N-[2-(dimethylamino)ethyl]methacrylamide, also known as N-[3-(Dimethylamino)propyl]methacrylamide, is used for the synthesis of polymers that have many uses .

Methods of Application or Experimental Procedures

The compound is polymerized to form polymers .

Results or Outcomes

These polymers are used in various applications including paint resins, dispersions/emulsions, performance products, paper and water products, hair care products, and reactive systems .

Safety And Hazards

N-[2-(dimethylamino)ethyl]methacrylamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is categorized as having Acute Oral Toxicity (Category 4), Acute Inhalation Toxicity - Vapors (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), and Skin Sensitization (Category 1) .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBBWYIVFRLKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37953-26-7 | |

| Record name | 2-Propenamide, N-[2-(dimethylamino)ethyl]-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37953-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60156754 | |

| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]methacrylamide | |

CAS RN |

13081-44-2 | |

| Record name | Dimethylaminoethyl methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(Dimethylamino)ethyl)methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(dimethylamino)ethyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

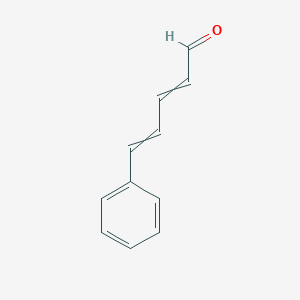

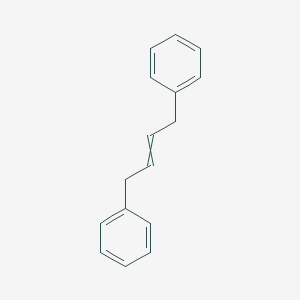

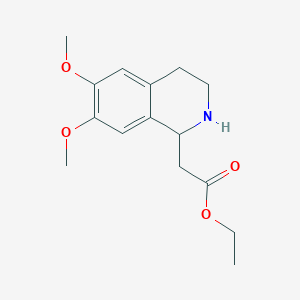

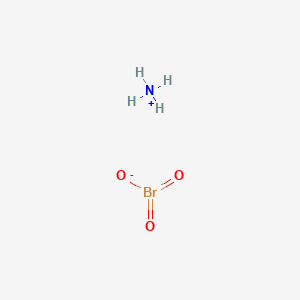

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.